molecular formula C24H26N4O3 B15035255 5-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid

5-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid

Cat. No.: B15035255
M. Wt: 418.5 g/mol
InChI Key: SVVDOBNDTHUGEE-UHFFFAOYSA-N
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Description

5-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid is a complex organic compound that features a quinazoline moiety linked to a piperazine ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or similar reagents under acidic conditions.

    Piperazine Attachment: The quinazoline derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-quinazoline intermediate.

    Pentanoic Acid Chain Addition: The final step involves the acylation of the piperazine-quinazoline intermediate with a pentanoic acid derivative, often using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinazoline ring or the carbonyl group of the pentanoic acid chain using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized quinazoline derivatives.

    Reduction: Reduced quinazoline or pentanoic acid derivatives.

    Substitution: Alkylated or sulfonylated piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting various receptors or enzymes.

    Biological Studies: The compound can be used to study the interactions between quinazoline derivatives and biological macromolecules.

    Pharmacology: It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of quinazoline-based drugs.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical or chemical industries.

Mechanism of Action

The mechanism of action of 5-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various kinases, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.

    Piperazine Derivatives: Compounds such as piperazine-based antipsychotics and antihistamines.

Uniqueness

5-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid is unique due to its combined quinazoline and piperazine moieties, which may confer distinct pharmacological properties compared to other quinazoline or piperazine derivatives alone. This dual functionality could potentially enhance its efficacy and selectivity in targeting specific biological pathways.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

5-[4-(6-methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C24H26N4O3/c1-17-10-11-20-19(16-17)23(18-6-3-2-4-7-18)26-24(25-20)28-14-12-27(13-15-28)21(29)8-5-9-22(30)31/h2-4,6-7,10-11,16H,5,8-9,12-15H2,1H3,(H,30,31)

InChI Key

SVVDOBNDTHUGEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C(=O)CCCC(=O)O

Origin of Product

United States

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